2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
CAS No.: 2034245-35-5
Cat. No.: VC11821160
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-35-5 |
|---|---|
| Molecular Formula | C14H14N4O2 |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | 2-(benzimidazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C14H14N4O2/c1-10-11(7-17-20-10)6-15-14(19)8-18-9-16-12-4-2-3-5-13(12)18/h2-5,7,9H,6,8H2,1H3,(H,15,19) |
| Standard InChI Key | IRLAQKJORHYGGQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32 |
| Canonical SMILES | CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32 |
Introduction
Molecular Formula
The compound contains the following functional groups:
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A benzodiazole moiety (a fused aromatic ring system with nitrogen atoms at positions 1 and 3).
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An oxazole ring substituted with a methyl group at position 5.
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An amide linkage connecting the benzodiazole and oxazole systems.
Key Features
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Molecular Weight: Calculated based on the molecular formula.
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Functional Groups: Benzodiazole (aromatic heterocycle), oxazole (five-membered heterocycle), amide.
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Potential Reactivity: The amide group allows for hydrogen bonding, which can influence solubility and interactions with biological targets.
Synthesis Pathway
The synthesis of compounds like this typically involves:
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Benzodiazole Formation: Starting with o-phenylenediamine, cyclization reactions with suitable reagents (e.g., formic acid or carboxylic acids) yield the benzodiazole core.
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Oxazole Derivative Preparation: Oxazoles are synthesized via cyclization of α-hydroxyketones or by using nitrile oxides.
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Coupling Reaction: The benzodiazole is functionalized with a reactive group (e.g., halogen or ester), followed by nucleophilic substitution or amidation to introduce the oxazole moiety.
Drug Design
The combination of benzodiazole and oxazole rings provides a scaffold for designing drugs targeting:
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Enzyme inhibitors (e.g., dihydrofolate reductase or kinases).
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Antiparasitic agents (e.g., similar to benznidazole analogs used for Chagas disease) .
Related Research
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